

Application Notes & Protocols: Supercritical Fluid Extraction of Squalene from Plant Matter

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene (C30H50) is a triterpene and a key precursor in the biosynthesis of sterols, including cholesterol in animals and phytosterols in plants.[1][2] It is a compound of significant interest in the pharmaceutical, cosmetic, and nutraceutical industries due to its antioxidant, emollient, and potential anti-cancer properties.[2][3] Historically sourced from shark liver oil, ethical and sustainability concerns have shifted the focus towards plant-based sources.[4] Among these, amaranth grain and olive pomace are recognized for their relatively high **squalene** content.

Supercritical Fluid Extraction (SFE) with carbon dioxide (SC-CO2) has emerged as a green and efficient technology for extracting **squalene** from plant matrices. This method offers several advantages over traditional solvent extraction, including the use of a non-toxic, non-flammable, and inexpensive solvent (CO2), mild operating temperatures that prevent degradation of thermolabile compounds, and high selectivity, resulting in solvent-free extracts. The solvating power of supercritical CO2 can be precisely controlled by modulating temperature and pressure, allowing for the selective extraction of target compounds like **squalene**.

These application notes provide detailed protocols and compiled data for the supercritical fluid extraction of **squalene** from two prominent plant sources: amaranth grain and olive pomace.

Data Presentation: Squalene Extraction Yields



The following tables summarize the quantitative data from various studies on the SFE of **squalene** from amaranth and olive pomace, providing a comparative overview of extraction conditions and yields.

Table 1: Supercritical Fluid Extraction of **Squalene** from Amaranth (Amaranthus sp.)

Pressur e (bar/MP a)	Temper ature (°C)	CO2 Flow Rate	Co- solvent	Extracti on Time (h)	Squalen e Yield (g/100g grain)	Squalen e Concent ration in Extract (%)	Referen ce
200 bar	50	2.0 SL/min	None	2	0.31	15.3	
250 bar	40	-	None	-	-	-	
83 - 123 bar (8.3 - 12.3 MPa)	35 - 45	(50-75):1 extractan t:raw mass ratio	None	-	-	-	
200 bar (20 MPa)	40	0.18 kg/h	None	8	-	46.0 ± 2.81	
550 bar	100	0.2 L/min	None	1.5	-	-	
550 bar (55 MPa)	-	-	5% Ethanol	-	0.289	-	

Table 2: Supercritical Fluid Extraction of **Squalene** from Olive Pomace



Pressure (MPa)	Temperat ure (°C)	CO2 Flow Rate (g/min)	Co- solvent	Extractio n Time (min)	Squalene Recovery /Yield	Referenc e
17.5	33	5.4	None	-	Highest Recovery	
43.8	40.2	-	None	30	8-fold increase in squalene content compared to freeze- dried pomace	_

Experimental Protocols

Protocol 1: Supercritical CO2 Extraction of Squalene from Amaranth Grain

This protocol is a generalized procedure based on common parameters found in the literature.

- 1. Sample Preparation: a. Obtain whole amaranth grains. b. Grind the grains to a uniform particle size (e.g., 0.75 mm) to increase the surface area for extraction. Grinding significantly improves the extraction rate and oil yield. c. The moisture content of the grain should ideally be below 10%, as it has minimal influence on the extraction yields of oil and **squalene** under specific conditions.
- 2. Supercritical Fluid Extraction (SFE): a. Load the ground amaranth into the extraction vessel of the SFE system. b. Set the desired extraction parameters. Optimal conditions for high **squalene** yield and concentration have been reported at 50°C and 200 bar. c. Introduce supercritical CO2 into the extraction vessel at a constant flow rate (e.g., 2 L/min). d. The extraction is typically run for a duration of 1.5 to 2 hours. e. The extract, rich in oil and **squalene**, is separated from the supercritical CO2 in a separator by reducing the pressure. The CO2 can be recycled.



3. **Squalene** Quantification: a. The collected extract is analyzed to determine the **squalene** concentration. b. Common analytical methods include Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Protocol 2: Supercritical CO2 Extraction of Squalene from Olive Pomace

This protocol is based on optimized parameters for maximizing **squalene** recovery from olive pomace.

- 1. Sample Preparation: a. Obtain olive pomace, a by-product of olive oil production. b. The pomace may be dried to reduce moisture content.
- 2. Supercritical Fluid Extraction (SFE): a. Pack the olive pomace into the extractor of the SFE unit. b. Based on optimization studies, the following conditions are recommended for the highest **squalene** recovery:

Pressure: 17.5 MPa (175 bar)

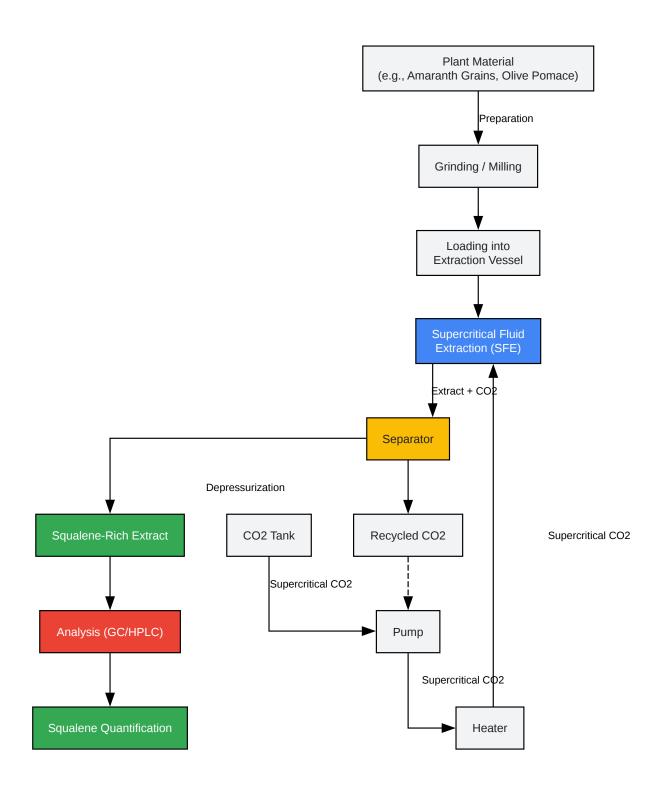
Temperature: 33°C

- CO2 Flow Rate: 5.4 g/min c. Pressurize and heat the CO2 to the supercritical state and pass it through the extraction vessel. d. The extraction process is monitored for a set duration. e. Depressurize the CO2 in the separator to precipitate the extracted oil containing **squalene**.
- 3. **Squalene** Analysis: a. The **squalene** content in the extracted oil is quantified using chromatographic techniques such as GC-FID or HPLC.

Visualizations

Experimental Workflow for SFE of Squalene



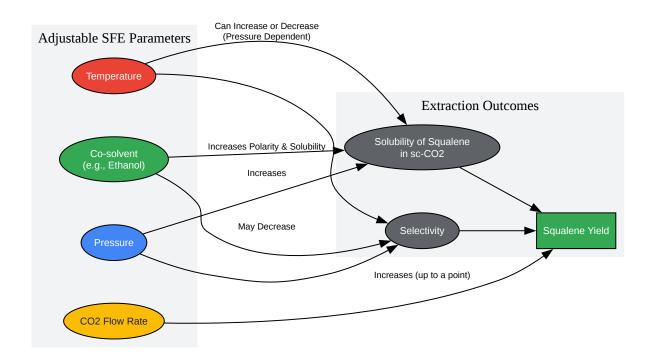


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Caption: Workflow for Supercritical Fluid Extraction of **Squalene**.



Logical Relationship of SFE Parameters on Squalene Yield



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